

Introduction: The Privileged Scaffold and the Impact of Functionalization

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Compound of Interest

Compound Name: *methyl 4-methoxy-1H-indole-5-carboxylate*

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The indole nucleus, a bicyclic system fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure".^{[1][2][3][4][5]} This designation arises from its prevalence in a vast array of natural products and synthetic pharmaceuticals, where it serves as a versatile scaffold capable of interacting with a multitude of biological targets.^{[4][5]} The inherent electron-rich nature of the indole ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.^[6]

This guide focuses on a specific, highly potent class of indole derivatives: those functionalized with both methoxy (-OCH₃) and carboxylate (-COOH or -COOR) groups. The introduction of these substituents profoundly influences the molecule's physicochemical properties and biological activity:

- **Methoxy Group (-OCH₃):** As a strong electron-donating group, the methoxy substituent enhances the electron density of the indole ring system. This not only increases the molecule's reactivity but can also significantly boost its affinity for biological targets, leading to enhanced potency.^{[1][3]} The position of the methoxy group is critical and can dramatically alter the compound's mechanism of action.^{[7][8]}
- **Carboxylate Group (-COOH/-COOR):** The carboxylate moiety, whether as a carboxylic acid or an ester, often serves as a key interaction point with biological receptors. Its ability to form hydrogen bonds and chelate metal ions is crucial for binding within the active sites of enzymes, such as HIV-1 integrase.^[9]

This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indole carboxylates, designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

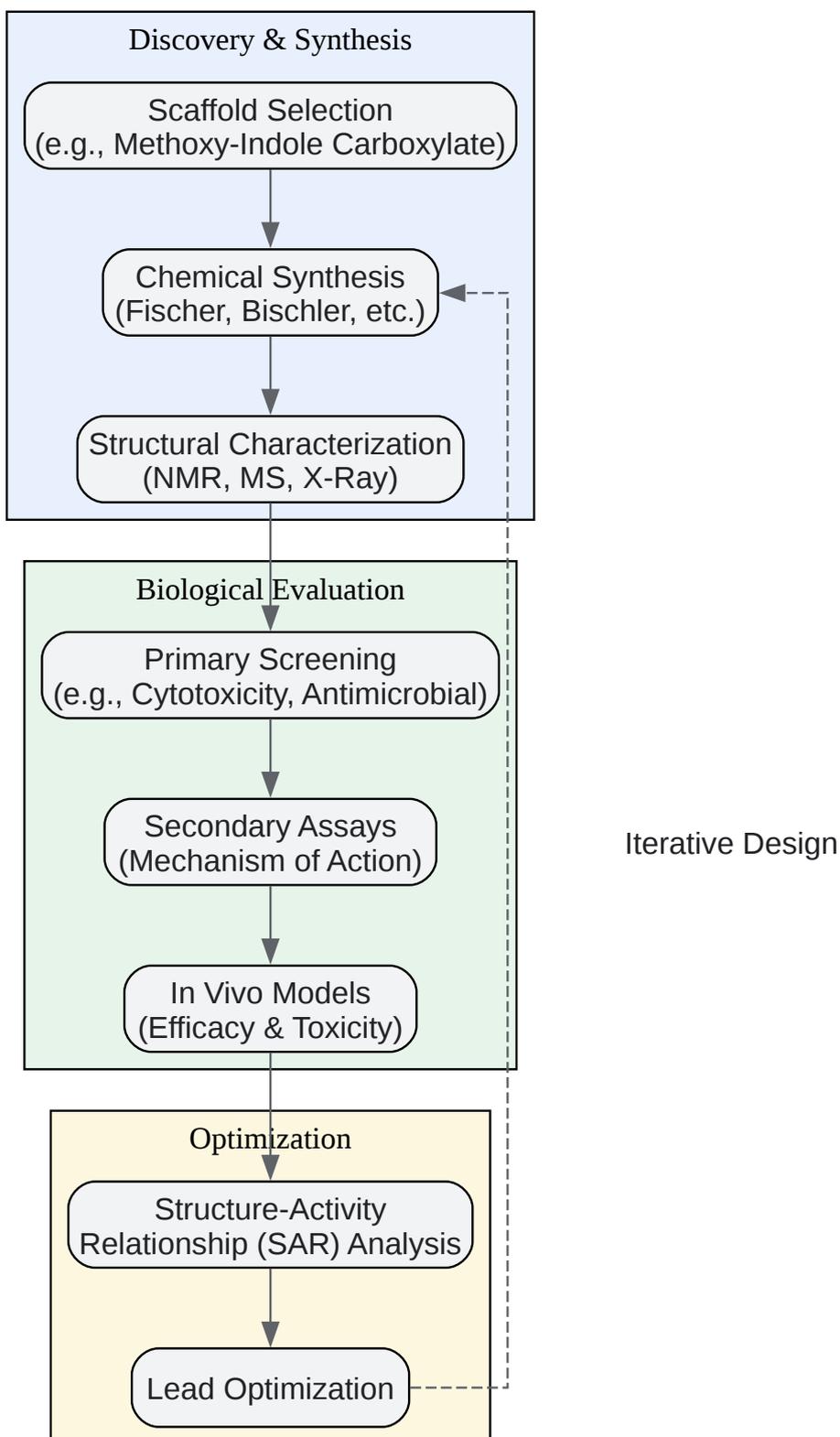
Synthetic Strategies and General Workflow

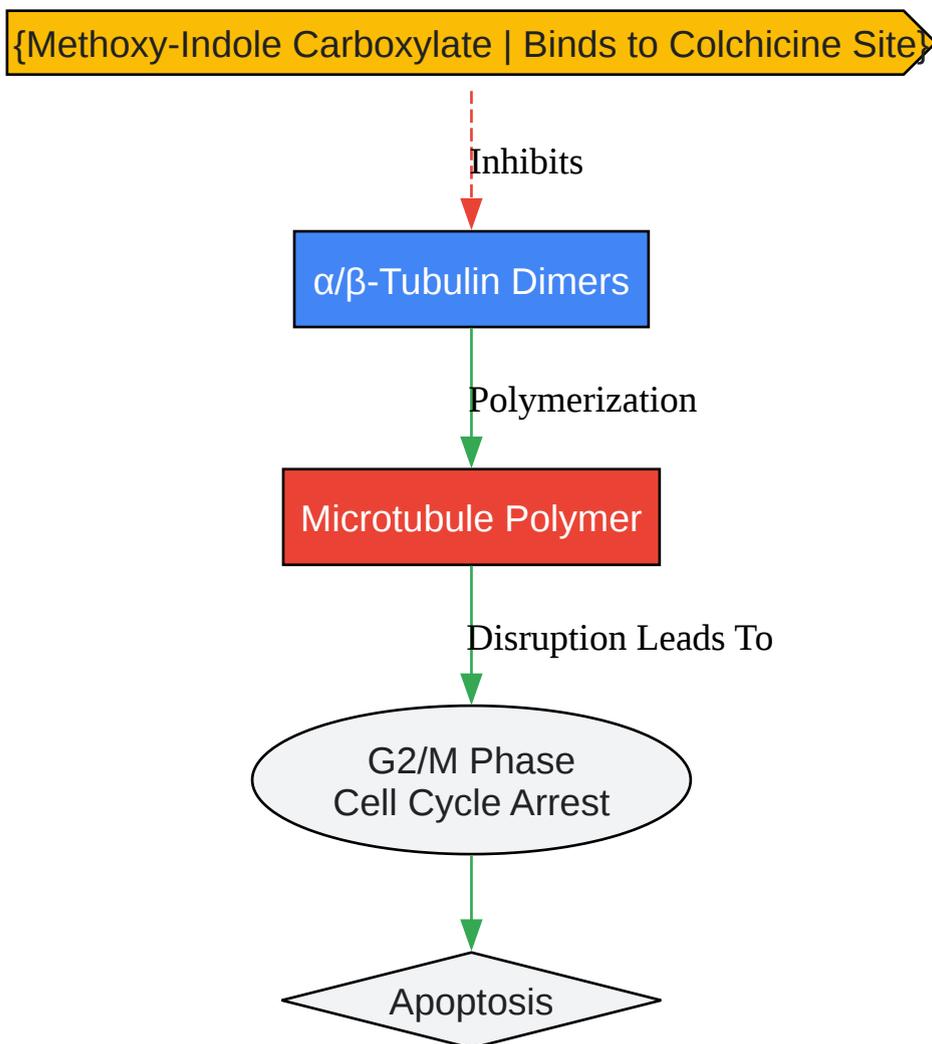
The accessibility of methoxy-substituted indole carboxylates is a key factor in their widespread investigation. Their synthesis is well-established, frequently relying on classic methodologies that utilize commercially available starting materials.^[2]

Common Synthetic Routes:

- Fischer Indole Synthesis: A robust method involving the reaction of a (methoxy-substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Bischler-Möhlau Indole Synthesis: Involves the reaction of an α -halo-ketone with an excess of a (methoxy-substituted) aniline.
- Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylate.

These foundational methods provide reliable access to the core indole scaffold, which can then be further functionalized. A general workflow for the development of novel therapeutic agents from this class of compounds is outlined below.





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Caption: Simplified pathway of tubulin polymerization inhibition.

Quantitative Data: Cytotoxicity of Methoxy-Indole Derivatives

Compound Class	Methoxy Position	Target Cell Line	IC50 Value	Reference
Indole-3-carboxylate analogue	2,5-dimethoxy	SUIT-2 (Pancreatic)	2-11 μ M	[10]
Indole-3-carboxylate analogue	N-1 methyl	Various	~60-fold activity increase	[10]
Indolyl-propenone	5-methoxy	Glioblastoma	Potent (induces methuosis)	[7][8]
Indolyl-propenone	6-methoxy	Glioblastoma	Potent (disrupts microtubules)	[7][8]
Thiazolidinone-indole hybrid	5-methoxy	Breast Cancer	Improved activity	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.

- **Cell Seeding:** Plate cancer cells (e.g., H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the methoxy-substituted indole carboxylate compounds in the appropriate cell culture medium. Replace the existing medium with 100 μ L of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form a purple formazan precipitate.

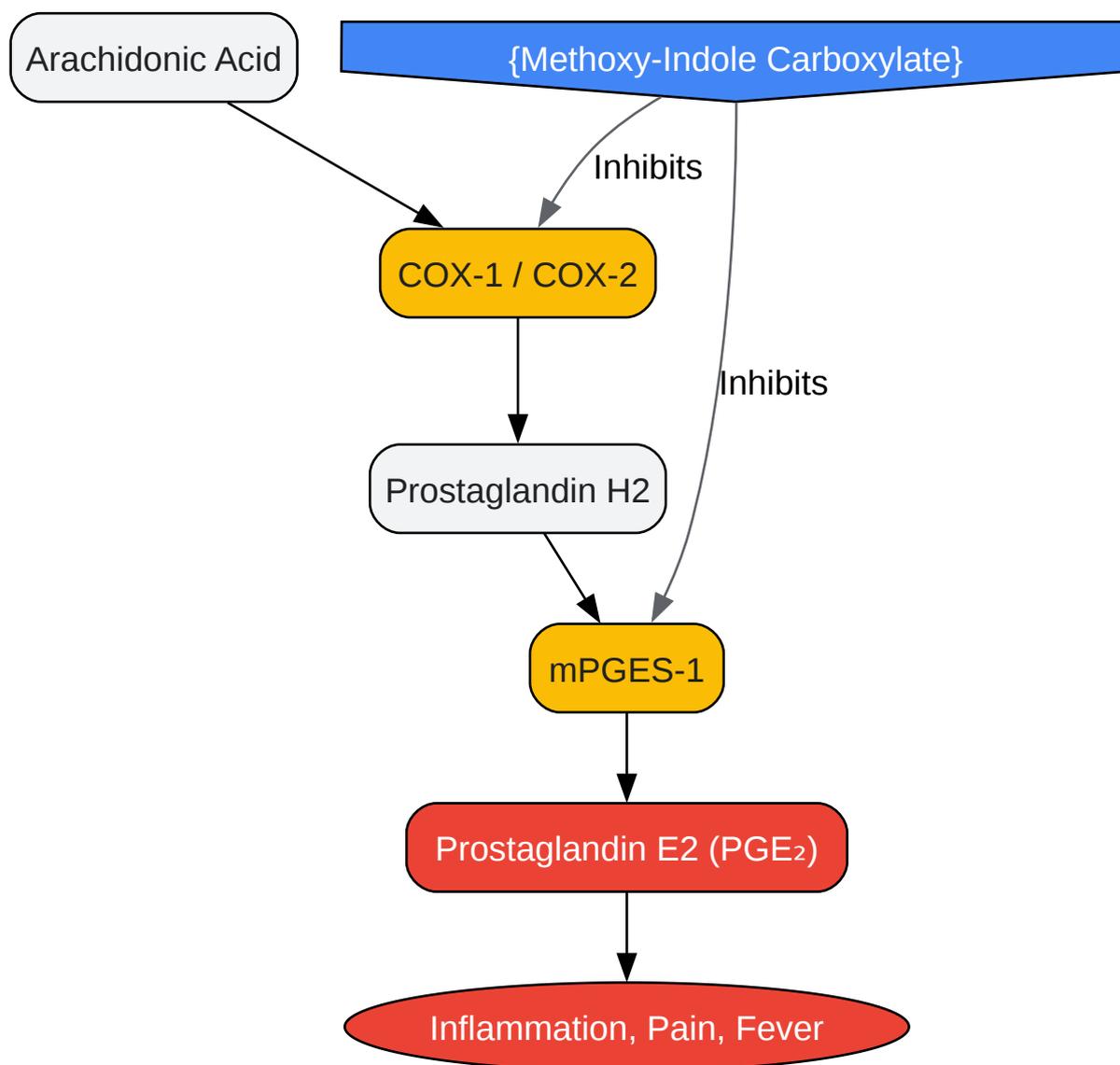
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Activity

The indole scaffold is the basis for several potent anti-inflammatory drugs, most notably Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). [5] Methoxy-substituted indole carboxylates have been investigated as next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles. [11][12] Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary mechanism of action for many indole-based anti-inflammatory agents is the inhibition of enzymes in the arachidonic acid cascade. [12]

- Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. [11][12] Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. [12]* mPGES-1 Inhibition: A more targeted approach involves inhibiting microsomal prostaglandin E₂ synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E₂ (PGE₂). Benzo[g]indol-3-carboxylates have emerged as a novel class of potent mPGES-1 inhibitors. [13]



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Caption: Inhibition points in the prostaglandin synthesis pathway.

Quantitative Data: Anti-inflammatory Activity

Compound	Assay	Result	Reference
Indole Acetohydrazide (S14)	Carrageenan-induced paw edema (3h)	63.69% inhibition	[12]
Indole Acetohydrazide (S3)	Carrageenan-induced paw edema (3h)	Potent activity, selective COX-2 inhibitor	[12]
Benzo[g]indole-3-carboxylate (7a)	Human mPGES-1 (cell-free)	IC ₅₀ = 0.6 μM	[13]
Benzo[g]indole-3-carboxylate (7a)	Human mPGES-1 (intact cells)	IC ₅₀ = 2 μM	[13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of new compounds. [11][12]

- **Animal Acclimatization:** Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
- **Compound Administration:** Administer the test compounds (e.g., 50 mg/kg) orally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (10 mg/kg).
- **Induction of Edema:** One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
- **Data Analysis:** Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the

average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Indole derivatives are being actively explored for their potential to combat pathogenic bacteria and fungi. [14][15][16] Mechanism of Action:

The mechanisms of antimicrobial action for indole derivatives are diverse and can include:

- **Membrane Disruption:** Some compounds can target and disrupt the integrity of the bacterial cell membrane. [17]* **Enzyme Inhibition:** They can inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.
- **Efflux Pump Inhibition:** Certain indole derivatives can inhibit efflux pumps, which bacteria use to expel antibiotics, thereby restoring the efficacy of existing drugs. [16] **Quantitative Data: Antimicrobial Efficacy (MIC)**

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Target Microorganism	MIC Value ($\mu\text{g/mL}$)	Reference
Indole-thiadiazole (2h)	S. aureus	6.25	[16]
Indole-triazole (3d)	S. aureus	6.25	[16]
Indole-thiadiazole (2c)	MRSA	More effective than ciprofloxacin	[16]
Indole-triazole (3d)	MRSA	More effective than ciprofloxacin	[16]
Indole-triazole (3d)	C. albicans & C. krusei	3.125	[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

- **Preparation of Inoculum:** Grow the microbial strain (e.g., *S. aureus* ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Compound Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$.
- **Inoculation:** Add 50 μL of the standardized bacterial inoculum to each well containing 50 μL of the diluted compound.
- **Controls:** Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance.

Other Noteworthy Biological Activities

The versatility of the methoxy-substituted indole carboxylate scaffold extends to several other therapeutic areas.

- **Antiviral (Anti-HIV) Activity:** Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2-carboxylate group are crucial for chelating the two Mg^{2+} ions within the enzyme's active site, thereby blocking viral DNA integration. [9]*
- **Anticholinesterase Activity:** Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Certain indole derivatives have shown promising anticholinesterase potential. [15]*
- **Antioxidant Activity:** Some 5-methoxyindole carboxylic acid derivatives have demonstrated significant radical scavenging properties, which could be beneficial in diseases associated with oxidative stress. [18][19]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from numerous studies reveals key structural features that govern the biological activity of methoxy-substituted indole carboxylates:

- **Position of the Methoxy Group is Paramount:** The location of the $-OCH_3$ group on the indole's benzene ring is a critical determinant of both potency and mechanism. As noted, a shift from the 5- to the 6-position can completely alter the anticancer mode of action from methuosis to microtubule inhibition. [8][20] A 5-methoxy group often enhances activity in anticancer and anti-inflammatory compounds. [3][12]* **The Carboxylate Moiety as a Binding Anchor:** The carboxylate group at the C2 or C3 position is frequently essential for activity, particularly when enzymatic inhibition is the goal. Its conversion to esters or amides can modulate potency, solubility, and cell permeability. [9][21][22]* **N-1 Substitution:** Alkylation or arylation at the N-1 position of the indole ring can significantly enhance activity. For example, adding a methyl group at N-1 has been shown to boost anticancer potency by up to 60-fold in certain series. [10]* **Other Substitutions:** The introduction of other groups, such as halogens (e.g., bromo, fluoro) on the indole ring, can increase lipophilicity and further enhance antimicrobial or anticancer effects. [3][17][23]

Conclusion and Future Directions

Methoxy-substituted indole carboxylates represent a profoundly versatile and therapeutically promising class of molecules. Their established synthetic accessibility, combined with a wide spectrum of potent biological activities—spanning oncology, inflammation, and infectious diseases—cements their status as a privileged scaffold in drug discovery. The critical influence of substituent positioning on the indole ring offers a rich landscape for medicinal chemists to explore and optimize for target-specific interactions.

Despite extensive research, significant potential remains untapped. Specific scaffolds, such as methyl 7-methoxy-1H-indole-4-carboxylate, remain notably under-researched, highlighting a clear opportunity for future investigation. [1] The path forward will involve the systematic derivatization of these core structures, a deeper exploration of their mechanisms of action against novel biological targets, and the strategic application of this scaffold to address pressing challenges like multidrug resistance in cancer and infectious diseases. The continued study of these remarkable compounds is poised to deliver the next generation of innovative therapeutics.

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